molecular formula C21H25N5O2 B11614339 N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11614339
M. Wt: 379.5 g/mol
InChI Key: SQHWNJZMMIIRJO-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic carboxamide characterized by a fused heterocyclic core, a cyclohexyl substituent, and an ethyl group at position 6. The structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP-3, which are widely used for small-molecule refinement and graphical representation of hydrogen-bonding networks . The cyclohexyl moiety likely enhances hydrophobic interactions, while the imino and oxo groups may participate in hydrogen bonding, influencing solubility and binding affinity .

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-3-25-17(22)15(20(27)23-14-9-5-4-6-10-14)12-16-19(25)24-18-13(2)8-7-11-26(18)21(16)28/h7-8,11-12,14,22H,3-6,9-10H2,1-2H3,(H,23,27)

InChI Key

SQHWNJZMMIIRJO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NC3CCCCC3)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various substituents. Common synthetic routes may involve cyclization reactions, condensation reactions, and the use of protecting groups to ensure the correct formation of the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino or oxo groups.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Substituent Effects

The most relevant analogue is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5), which differs in two substituents:

Position 7 : A 2-methoxyethyl group replaces the ethyl group in the target compound.

N-substituent : An ethyl group replaces the cyclohexyl moiety.

Property Target Compound Analog (CAS 371212-22-5)
Substituent at Position 7 Ethyl 2-Methoxyethyl
N-Substituent Cyclohexyl Ethyl
Hydrophobicity (logP)* Higher (cyclohexyl) Lower (methoxyethyl)
Synthetic Accessibility Likely challenging (bulky cyclohexyl) Discontinued (commercial status)
Potential Solubility Reduced (hydrophobic cyclohexyl) Improved (polar methoxyethyl)

*Predicted based on substituent properties.

Functional Implications

  • Cyclohexyl vs. In contrast, the ethyl group in the analogue may reduce steric hindrance, favoring interactions with shallower binding sites.
  • Ethyl vs. Methoxyethyl (Position 7) : The methoxyethyl group introduces polarity and hydrogen-bonding capacity, which could improve aqueous solubility but reduce metabolic stability due to ether linkage susceptibility. The ethyl group in the target compound prioritizes lipophilicity, possibly extending half-life in vivo.

Biological Activity

N-cyclohexyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with notable structural features that contribute to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H23N5O3C_{17}H_{23}N_{5}O_{3} with a molecular weight of approximately 345.40 g/mol. Its unique triazatricyclic structure incorporates various functional groups such as cyclohexyl, imino, and carboxamide functionalities which enhance its chemical reactivity and biological potential .

Biological Activities

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating key signaling pathways involved in cell proliferation.
  • Kinase Inhibition : Similar compounds have demonstrated potent inhibitory effects on various kinases which are critical in cancer progression .
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Tricyclic Core : Utilizing cyclization reactions.
  • Functional Group Modifications : Introducing cyclohexyl and carboxamide groups through condensation reactions.
  • Optimization for Yield and Purity : Each synthetic step must be carefully controlled to achieve the desired product efficiently .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits tumor growth in vitro
Kinase InhibitionPotent activity against CDK4 and others
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Study: In Vitro Cytotoxicity

In vitro studies have shown that related compounds exhibit significant cytotoxicity against various human tumor cell lines with IC50 values ranging from 30 nM to 2 µM . These findings highlight the potential for N-cyclohexyl derivatives in cancer therapeutics.

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